3-Methylenepiperidin-2-one
Overview
Description
3-Methylenepiperidin-2-one is a heterocyclic organic compound with the molecular formula C6H9NO. It is a derivative of piperidin-2-one, featuring a methylene group at the third position. This compound is of significant interest due to its versatile applications in organic synthesis and potential pharmacological properties.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, a class to which this compound belongs, can interact with a variety of biological targets, including voltage-gated ion channels and neurotransmitter systems .
Mode of Action
Piperidine derivatives are known to exert their effects through various mechanisms, such as modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Biochemical Pathways
Piperidine derivatives are known to interact with several biochemical pathways, including those involved in neuronal excitation and inhibition .
Pharmacokinetics
Piperidine derivatives are generally known to have good gi absorption and can cross the blood-brain barrier .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of piperidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylenepiperidin-2-one can be achieved through various methods. One common approach involves the alkylation of piperidin-2-one derivatives. For instance, the asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomers has been reported, utilizing D-phenylglycinol and delta-valerolactone as starting materials . The alkylation process can be carried out with or without hydroxyl group protection, affecting the consumption of reagents like s-BuLi and the yield of the desired product .
Industrial Production Methods: Industrial production of this compound often involves multi-component reactions. These reactions are catalyzed by dual-functional ionic liquids, providing a green and efficient synthesis route. For example, the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol yields substituted piperidines .
Chemical Reactions Analysis
Types of Reactions: 3-Methylenepiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Methylenepiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Comparison with Similar Compounds
Piperidin-2-one: The parent compound, lacking the methylene group at the third position.
3-Methylpiperidin-2-one: A derivative with a methyl group instead of a methylene group at the third position.
Dihydropyrrol-2-one: Another heterocyclic compound with similar structural features.
Uniqueness: 3-Methylenepiperidin-2-one is unique due to the presence of the methylene group, which imparts distinct reactivity and potential biological activities compared to its analogs. This structural feature allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
3-methylidenepiperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5-3-2-4-7-6(5)8/h1-4H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXHSJFUZPNEME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457843 | |
Record name | 3-methylidene-2-piperidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68074-14-6 | |
Record name | 3-methylidene-2-piperidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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